Product packaging for Methyltetrazine-PEG5-Sulfo-NHS ester(Cat. No.:)

Methyltetrazine-PEG5-Sulfo-NHS ester

Cat. No.: B8027755
M. Wt: 635.6 g/mol
InChI Key: HIBMGRDJBHCIFV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Bioorthogonal Chemistry in Contemporary Biological Sciences

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living systems without interfering with native biochemical processes. chempep.comwikipedia.org Coined by Carolyn R. Bertozzi in 2003, the term "bioorthogonal" highlights the key feature of these reactions: they are orthogonal to the cell's natural chemistry. wikipedia.orgbritannica.com This innovation addresses a major challenge in studying biological systems—how to perform specific chemical modifications in the complex and aqueous environment of a cell without causing toxicity or off-target effects. chempep.com

To be classified as bioorthogonal, a reaction must meet several criteria:

High Selectivity: The reacting partners must be mutually and highly selective, ignoring the vast array of other functional groups within a cell. wikipedia.org

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not disrupt the cell's normal functions. wikipedia.org

Favorable Kinetics: The reaction must be fast, even at the low concentrations typical of biological systems, to enable real-time tracking of dynamic processes. wikipedia.orgcas.org

Aqueous Stability and Compatibility: The reaction must perform efficiently under physiological conditions, such as neutral pH and body temperature. chempep.com

The development of bioorthogonal chemistry has revolutionized the study of biomolecules like glycans, proteins, and lipids in their native settings. wikipedia.orgcas.org It enables researchers to visualize cellular components, track metabolic pathways, deliver drugs to specific targets, and assemble therapeutic agents in situ, offering unprecedented precision in biological research and medicine. chempep.comcas.org

Evolution of Tetrazine-Based Click Chemistry for Bioconjugation

Within the toolkit of bioorthogonal reactions, tetrazine-based "click chemistry" stands out for its exceptionally fast reaction rates. iris-biotech.deillinois.edu This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, occurs between an electron-poor tetrazine and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO). iris-biotech.defrontiersin.org The process was independently reported by two research groups in 2008 and is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product. conju-probe.comfrontiersin.org

A key advantage of the tetrazine ligation is its speed, with second-order rate constants that are orders of magnitude higher than many other bioorthogonal reactions. illinois.edu This allows for efficient labeling at very low, nanomolar concentrations, which is ideal for in vivo applications. frontiersin.org The reaction proceeds without the need for a toxic copper catalyst, a limitation of the original "click" chemistry, making it truly bioorthogonal. iris-biotech.de

Researchers have developed different types of tetrazines to balance stability and reactivity. Hydrogen-substituted tetrazines offer extremely fast kinetics, suitable for in vivo imaging, while methyl-substituted tetrazines, like the one in Methyltetrazine-PEG5-Sulfo-NHS ester, provide greater stability in aqueous media while still maintaining rapid reaction kinetics. iris-biotech.de This makes methyltetrazines a preferred choice for applications such as protein labeling. iris-biotech.de

Unique Attributes of this compound in Research Contexts

This compound is a heterobifunctional linker designed to leverage the power of tetrazine chemistry for targeted bioconjugation. conju-probe.com It connects a primary amine on a target molecule (via the NHS ester) to a TCO-modified molecule (via the methyltetrazine). The compound's structure is a result of rational design, where each component plays a specific and crucial role.

PropertyDescription
Molecular Formula C28H38N6O10
Molecular Weight 618.64 g/mol
Purity >95% by HPLC
Physical Form Red solid to red oil
Solubility Soluble in THF, DCM, DMF, and DMSO
Storage -20°C
Data sourced from Conju-Probe. conju-probe.com

Polyethylene (B3416737) glycol (PEG) linkers are polymers made of repeating ethylene (B1197577) oxide units that serve as flexible spacers in bioconjugation. chempep.com The PEG5 spacer in the title compound consists of five such units. The inclusion of a PEG spacer offers several significant advantages:

Increased Solubility: PEG is highly hydrophilic, and its presence increases the water solubility of the reagent and the resulting biomolecule conjugate, which is essential for use in aqueous biological buffers. chempep.comthermofisher.com

Reduced Steric Hindrance: The flexible PEG chain acts as an arm that physically separates the methyltetrazine and the target biomolecule. This separation minimizes steric hindrance, allowing the reactive groups greater access to their targets, especially when labeling large proteins. nih.gov

Enhanced Biocompatibility: PEG is generally non-toxic and has low immunogenicity, meaning it typically does not provoke an immune response. chempep.comthermofisher.com It can create a hydration shell around the conjugate, which helps to reduce non-specific protein adsorption. chempep.com

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic size of a molecule, which reduces its clearance by the kidneys and extends its circulation time in the body. chempep.comresearchgate.net

While PEG spacers are highly beneficial, studies have shown that they can sometimes influence the conformation of highly charged peptides, though their impact on neutral peptides is minimal. nih.govresearchgate.netacs.org

The N-hydroxysuccinimide (NHS) ester is a common reagent used to create amine-reactive molecules. thermofisher.com It reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. thermofisher.comnih.gov

The "Sulfo-" prefix indicates the presence of a sulfonate group (SO3-) on the NHS ring. This modification is critical for bioconjugation in aqueous environments for two primary reasons:

Water Solubility: Standard NHS esters are often poorly soluble in water. The negatively charged sulfonate group of the Sulfo-NHS moiety dramatically increases the reagent's water solubility. thermofisher.comnih.gov This allows the labeling reaction to be performed in aqueous buffers without needing organic co-solvents, which can be detrimental to the structure and function of many biomolecules, particularly proteins. thermofisher.combroadpharm.com

Membrane Impermeability: The charged nature of the Sulfo-NHS ester also makes it impermeable to the cell membrane. This property is highly advantageous for researchers who want to specifically label proteins on the outer surface of a living cell without affecting intracellular proteins.

The Sulfo-NHS ester is created by activating a carboxyl group with Sulfo-NHS in the presence of a carbodiimide (B86325) like EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide). thermofisher.comacs.org While the resulting ester is reactive towards amines, it is also susceptible to hydrolysis in water, so reactions are typically performed promptly at a neutral to slightly alkaline pH (7-8) for optimal efficiency. thermofisher.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30N5NaO12S B8027755 Methyltetrazine-PEG5-Sulfo-NHS ester

Properties

IUPAC Name

sodium;1-[3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O12S.Na/c1-17-25-27-23(28-26-17)18-2-4-19(5-3-18)40-15-14-39-13-12-38-11-10-37-9-8-36-7-6-22(31)41-29-21(30)16-20(24(29)32)42(33,34)35;/h2-5,20H,6-16H2,1H3,(H,33,34,35);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBMGRDJBHCIFV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N5NaO12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Functionalization of Methyltetrazine Peg5 Sulfo Nhs Ester

Chemical Synthesis Protocols for Methyltetrazine-PEG5-Sulfo-NHS Ester

The synthesis of the heterobifunctional crosslinker, this compound, is a multi-step process that involves the strategic assembly of its three core components: the methyltetrazine moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the amine-reactive Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. While specific proprietary synthesis methods may vary, a general and plausible synthetic route can be outlined based on established chemical principles.

The process typically begins with a precursor molecule containing the methyltetrazine ring, which is functionalized with a group suitable for coupling, such as a carboxylic acid. This methyltetrazine-acid (B608996) is then covalently linked to one end of a discrete PEG linker with five ethylene (B1197577) glycol units (PEG5). The other end of the PEG5 linker must possess a terminal carboxylic acid. This coupling reaction often employs standard peptide chemistry, using activating agents to form a stable amide bond between the methyltetrazine precursor and the amine-terminated end of a carboxyl-PEG5-acid derivative.

The final and critical step is the conversion of the terminal carboxylic acid on the PEG5 linker into a highly reactive Sulfo-NHS ester. This is typically achieved by reacting the Methyltetrazine-PEG5-carboxylic acid intermediate with N-hydroxysulfosuccinimide (Sulfo-NHS) in the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.com The use of Sulfo-NHS is deliberate; its sodium sulfonate group imparts water solubility to the final reagent. thermofisher.comrsc.org The reaction is carefully controlled to ensure high-yield activation, resulting in the final this compound product. thieme-connect.de Purification is often performed at each stage to remove unreacted reagents and byproducts, ensuring the high purity required for subsequent bioconjugation applications.

Functional Group Reactivity and Selectivity in this compound Derivatives

The utility of this compound as a crosslinking agent stems from its dual-reactive nature, possessing two distinct functional groups that react with different targets under specific conditions. This allows for controlled, stepwise conjugation procedures. thermofisher.com

Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Chemistry

The Sulfo-NHS ester is a highly reactive group designed specifically for targeting primary amines (-NH₂), such as the N-terminal alpha-amine of a protein or the epsilon-amine of a lysine (B10760008) residue. nih.govlumiprobe.com The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ester, leading to the formation of a stable, covalent amide bond and the release of N-hydroxysulfosuccinimide as a byproduct. thermofisher.comglenresearch.com

This acylation reaction is highly dependent on pH. lumiprobe.com It is most efficient in a slightly alkaline environment, typically between pH 7.2 and 8.5. thermofisher.com At lower pH, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive. lumiprobe.com Conversely, at pH levels above 8.6, the rate of hydrolysis of the NHS ester increases significantly, where water molecules compete with the amine to react with the ester, reducing conjugation efficiency. thermofisher.comthermofisher.com The half-life of an NHS ester at pH 8.6 and 4°C can be as short as 10 minutes. thermofisher.com

While NHS esters are highly selective for primary amines, some reactivity with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, has been observed. glenresearch.comnih.govstackexchange.com However, the resulting ester and thioester bonds are significantly less stable than the amide bond and are susceptible to hydrolysis or displacement by amines, making the reaction with primary amines the predominant and most stable outcome. glenresearch.com Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com

Table 1: Reaction Parameters for Sulfo-NHS Ester Conjugation
ParameterOptimal Condition/ValueRationaleReference
Target Functional GroupPrimary Amines (-NH₂)High reactivity and formation of a stable amide bond. nih.gov
Reaction pH7.2 - 8.5Balances amine deprotonation for nucleophilicity with minimizing NHS ester hydrolysis. thermofisher.com
Typical BuffersPhosphate, Borate, HEPES, BicarbonateNon-amine, non-carboxylate buffers that do not interfere with the reaction. thermofisher.com
Reaction Temperature4°C to Room TemperatureLower temperatures can be used to slow hydrolysis and control the reaction rate. thermofisher.com
SolventAqueous BuffersThe Sulfo-NHS ester is water-soluble, eliminating the need for organic co-solvents. thermofisher.com

Inverse Electron-Demand Diels-Alder (IEDDA) Reactivity of the Methyltetrazine Moiety

The methyltetrazine moiety provides the second reactive handle, participating in one of the fastest known bioorthogonal reactions: the inverse electron-demand Diels-Alder (IEDDA) cycloaddition. nih.govlumiprobe.com In this reaction, the electron-poor tetrazine (the diene) reacts with an electron-rich or, more commonly, a strained dienophile. nih.govsigmaaldrich.com The most widely used dienophiles for this reaction are strained trans-cyclooctene (B1233481) (TCO) derivatives due to their exceptional reactivity. rsc.orgtcichemicals.com

The reaction is characterized by several key features:

Extraordinarily Fast Kinetics: Second-order rate constants for the reaction between methyltetrazine and TCO can be as high as 10⁶ M⁻¹s⁻¹, allowing for rapid conjugation even at very low reactant concentrations. nih.govrsc.orgbroadpharm.com This is orders of magnitude faster than other click chemistry reactions.

High Specificity and Bioorthogonality: The reaction is highly selective, proceeding rapidly under physiological conditions (in aqueous solution, at neutral pH, and at ambient temperature) without cross-reacting with native biological functional groups such as amines, thiols, or hydroxyls. sigmaaldrich.combroadpharm.comnih.gov

Irreversible Reaction: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases a stable molecule of dinitrogen gas (N₂), driving the reaction to completion and forming an irreversible, stable covalent bond. nih.govbroadpharm.com

Catalyst-Free: The reaction does not require a metal catalyst or any other co-factors, which is advantageous for biological applications where metal toxicity is a concern. tcichemicals.com

The progress of the IEDDA reaction can be monitored spectrophotometrically by observing the disappearance of the characteristic tetrazine absorbance between 510 and 550 nm. nih.govbroadpharm.com

Table 2: Kinetic Data for IEDDA Reactions
Reaction PairSecond-Order Rate Constant (k₂)Key FeatureReference
Methyltetrazine + trans-cyclooctene (TCO)Up to 3.3 x 10⁶ M⁻¹s⁻¹Extremely fast kinetics, widely used in bioorthogonal chemistry. rsc.org
Tetrazine + Norbornene~1 M⁻¹s⁻¹Significantly slower kinetics, limiting its in vivo applications. nih.gov
Proline-promoted Tetrazine + AldehydeUp to 13.8 M⁻¹s⁻¹A biocompatible alternative to strained alkenes. rsc.org

PEGylation Strategies and Their Influence on Conjugate Properties

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy for improving the physicochemical properties of molecules, particularly proteins and peptides. scielo.brworldscientific.com The inclusion of a PEG linker in a bioconjugation reagent confers several advantages to the resulting conjugate, including enhanced aqueous solubility, reduced aggregation, and protection from proteolytic degradation. scielo.breuropeanpharmaceuticalreview.com

The PEG linker acts as a flexible, hydrophilic spacer arm. This spacer physically separates the conjugated molecules, which can be crucial for preserving the biological activity of a protein by preventing the attached label or molecule from sterically interfering with its active site or binding domains. The development of PEGylation has moved from non-specific "first-generation" methods to more controlled, site-specific "second-generation" approaches that yield well-defined and homogenous products. europeanpharmaceuticalreview.com

Hydrophilicity and Steric Hindrance Modulation by PEG5

The choice of PEG linker length is a critical design parameter that allows for the fine-tuning of a conjugate's properties. uzh.ch The this compound utilizes a discrete PEG linker composed of five ethylene glycol units. This relatively short length offers a distinct balance of properties compared to longer, polydisperse PEG chains.

Steric Hindrance: While all PEG chains provide a degree of steric shielding, the short PEG5 linker provides sufficient spacing to minimize potential functional interference without creating the excessive steric bulk that can sometimes be associated with very long PEG chains (e.g., 4-10 kDa). nih.gov This larger "hydrodynamic volume" created by PEGylation is also responsible for reducing kidney clearance and extending the circulating half-life of therapeutic conjugates. scielo.brworldscientific.com The PEG5 linker provides a modest increase in size, offering a compromise between improved solubility and minimized potential for reduced binding affinity or cytotoxicity in certain applications. nih.govresearchgate.net

Sulfonate Group Integration for Enhanced Aqueous Applicability in Research Formulations

A significant challenge in bioconjugation is the often-poor water solubility of complex organic reagents like NHS esters. rsc.org Traditionally, this necessitates dissolving the reagent in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before adding it to the aqueous reaction buffer. lumiprobe.com This can be problematic, as organic solvents can denature sensitive proteins, and impurities in the solvent (like dimethylamine (B145610) in old DMF) can cause side reactions. lumiprobe.com

The integration of a sulfonate group (-SO₃⁻) onto the N-hydroxysuccinimide ring to create a Sulfo-NHS ester directly addresses this issue. rsc.orgthermofisher.com The key advantages conferred by the sulfonate group are:

Increased Aqueous Solubility: The negatively charged sulfonate group makes the entire this compound molecule readily soluble in aqueous buffers. thermofisher.comthermofisher.com This allows for the direct addition of the dry reagent to the reaction mixture, simplifying protocols and avoiding the use of potentially harmful organic solvents. nih.gov

Membrane Impermeability: The negative charge also prevents the crosslinker from passively diffusing across cell membranes. thermofisher.com This is a crucial feature for applications where labeling needs to be restricted to cell surface proteins, preventing the unintentional labeling of intracellular components.

The sulfonate group does not participate in or alter the fundamental amine-reactive chemistry of the NHS ester; its sole purpose is to improve the reagent's physical properties for aqueous applications. thermofisher.com

Table 3: Functional Contributions of Moieties in this compound
MoietyPrimary FunctionKey Benefit in BioconjugationReference
Methyltetrazine Bioorthogonal Reactive GroupEnables highly specific, rapid, and catalyst-free IEDDA ligation to strained dienophiles (e.g., TCO). nih.govbroadpharm.com
PEG5 Linker Hydrophilic SpacerIncreases solubility, reduces aggregation, and provides steric separation with minimal bulk. scielo.brresearchgate.net
Sulfo-NHS Ester Amine-Reactive GroupForms stable amide bonds with primary amines for covalent labeling. thermofisher.comglenresearch.com
Sulfonate Group Solubilizing GroupConfers high water solubility to the entire reagent, enabling use in aqueous buffers and restricting it to the cell surface. thermofisher.comthermofisher.com

Advanced Bioconjugation Strategies Utilizing Methyltetrazine Peg5 Sulfo Nhs Ester

Fundamental Principles of Bioconjugation with Methyltetrazine-PEG5-Sulfo-NHS Ester

This compound is a sophisticated heterobifunctional linker that facilitates the covalent attachment of two distinct biomolecules. creative-biolabs.com This linker is engineered with three key components: a methyltetrazine group, a polyethylene (B3416737) glycol (PEG5) spacer, and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. Each part plays a crucial role in the bioconjugation process.

The Sulfo-NHS ester is an amine-reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.com The addition of the sulfo group enhances the water solubility of the linker, making it particularly suitable for reactions in aqueous environments and with molecules that have poor solubility in organic solvents. broadpharm.com This reaction is most efficient at a slightly basic pH (7.2 to 9), which keeps the primary amines in a non-protonated, nucleophilic state. thermofisher.comthermofisher.com

The methyltetrazine moiety is a bioorthogonal reactive group. It participates in highly rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). genelink.com This "click chemistry" reaction is characterized by its extremely fast kinetics and chemoselectivity, meaning it proceeds efficiently under mild, physiological conditions without interfering with other functional groups present in biological systems. genelink.comconju-probe.com

The bioconjugation process using this compound is typically a two-step process. First, the Sulfo-NHS ester reacts with a primary amine on the first biomolecule. This introduces a methyltetrazine handle onto the molecule. Subsequently, the methyltetrazine-labeled biomolecule can be reacted with a second biomolecule that has been functionalized with a TCO group, completing the bioconjugation through the iEDDA reaction.

Table 1: Functional Components of this compound

Component Function Key Features
Sulfo-NHS Ester Amine-reactive group Forms stable amide bonds with primary amines (e.g., lysine). thermofisher.com The sulfo group increases water solubility. broadpharm.com
Methyltetrazine Bioorthogonal reactive group Participates in rapid and selective iEDDA "click" reactions with trans-cyclooctene (TCO). genelink.com
PEG5 Spacer Flexible linker Enhances water solubility and reduces steric hindrance between conjugated molecules. medium.com

Site-Selective Bioconjugation Methodologies in Protein Modification Research

Site-selective modification of proteins is a powerful tool in chemical biology that allows for the introduction of specific chemical groups at defined locations on a protein. nih.govnih.gov This approach is crucial for studying protein structure and function, developing therapeutic agents, and creating diagnostic tools. nih.gov The ability to control the location of a modification avoids the random labeling that can occur with traditional methods, which often target highly abundant amino acids and can lead to heterogeneous products with compromised protein function. nih.gov

Several strategies have been developed to achieve site-selective protein modification. acs.org These methods often target amino acids with unique chemical properties or low abundance on the protein surface. core.ac.uk By exploiting the distinct reactivity of certain amino acid side chains, chemists can direct the conjugation of a probe or another molecule to a specific site. invivogen.com The choice of which amino acid to target depends on its accessibility, reactivity, and the desired outcome of the modification. invivogen.com

Cysteine is a frequently targeted amino acid for site-selective protein modification due to the unique properties of its side chain. nih.gov The sulfhydryl (thiol) group of cysteine is a strong nucleophile, especially in its deprotonated thiolate form, making it highly reactive toward specific electrophilic reagents. nih.govresearchgate.net Cysteine has a relatively low natural abundance in proteins, and many surface-exposed cysteines are available for modification. core.ac.uknih.gov

A common strategy for cysteine-directed conjugation involves the reaction of the thiol group with a maleimide-containing reagent. nih.gov This reaction forms a stable thioether bond. nih.gov The selectivity for cysteine over other nucleophilic amino acids, such as lysine, can be high, especially at a neutral pH. nih.gov Other methods for cysteine modification include the use of iodoacetamides and pyridyl disulfides. creative-biolabs.com

In cases where a protein does not have a naturally occurring cysteine at the desired modification site, site-directed mutagenesis can be used to introduce a cysteine residue at that specific location. nih.gov This allows for precise control over the point of conjugation.

Table 2: Comparison of Cysteine and Lysine as Targets for Site-Selective Modification

Feature Cysteine Lysine
Reactive Group Sulfhydryl (-SH) Primary Amine (-NH2)
Relative Abundance Low (approx. 1.9%) nih.gov High (approx. 6%) nih.gov
Reactivity Highly nucleophilic thiolate form researchgate.net Nucleophilic at basic pH nih.gov
Common Reagents Maleimides, Iodoacetamides creative-biolabs.comnih.gov NHS esters, Isothiocyanates thermofisher.com

Lysine Residue-Based Conjugation Mechanisms in Amine-Reactive Labeling

Lysine is another important target for protein bioconjugation due to the primary amine in its side chain. invivogen.comnih.gov Primary amines are good nucleophiles and can be readily targeted by a variety of amine-reactive chemical groups. thermofisher.com Lysine residues are often abundant on the surface of proteins, making them accessible for conjugation. thermofisher.comnih.gov

The most common method for lysine modification involves the use of N-hydroxysuccinimide (NHS) esters. thermofisher.com NHS esters react with primary amines to form stable amide bonds. thermofisher.com This reaction is highly efficient in slightly basic conditions (pH 7.2-9) because the amine group needs to be deprotonated to be sufficiently nucleophilic. thermofisher.comthermofisher.com The pKa of the lysine side-chain amine is around 10.5. thermofisher.com

While the high abundance of lysine can lead to non-specific labeling, it is possible to achieve some level of selectivity. nih.gov The reactivity of a particular lysine residue can be influenced by its local microenvironment within the protein structure. nih.gov Additionally, by carefully controlling the pH of the reaction, it is possible to preferentially target the N-terminal amine, which has a lower pKa than the lysine side-chain amine. thermofisher.comnih.gov

Other amine-reactive chemistries include the use of isothiocyanates, which form thiourea (B124793) bonds, and reductive amination, which involves the reaction of an aldehyde or ketone with an amine to form a Schiff base that is then reduced to a stable amine linkage. thermofisher.comnih.gov

Heterobifunctional Linker Applications in Complex Biomolecular System Assembly

Heterobifunctional crosslinkers are powerful reagents for assembling complex biomolecular systems. creative-biolabs.comchemscene.com These linkers possess two different reactive groups, allowing for the specific and sequential conjugation of two different molecules. creative-biolabs.comaatbio.com This stepwise approach minimizes the formation of unwanted homodimers or polymers that can occur with homobifunctional linkers, which have two identical reactive groups. aatbio.com

A common strategy involves using a heterobifunctional linker with an amine-reactive group (like an NHS ester) and a sulfhydryl-reactive group (like a maleimide). creative-biolabs.com This allows for the specific conjugation of a protein with available lysine residues to another protein with an available cysteine residue. creative-biolabs.com

Heterobifunctional linkers can also incorporate photoreactive groups. aatbio.com These groups are inert until activated by light, which provides temporal control over the crosslinking reaction. aatbio.com This is particularly useful for studying protein-protein interactions within a specific timeframe. creative-biolabs.com

The use of bioorthogonal reactive groups, such as tetrazines and azides, in heterobifunctional linkers has further expanded their utility. creative-biolabs.com These groups react with their specific partners under mild conditions without interfering with biological functionalities. conju-probe.com this compound is an example of such a linker, enabling the precise assembly of complex biomolecular conjugates for applications in targeted drug delivery, diagnostics, and fundamental biological research. chemimpex.com

Methyltetrazine Peg5 Sulfo Nhs Ester in Bioorthogonal Chemical Reactions

Core Principles of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The inverse electron-demand Diels-Alder (IEDDA) reaction is a type of [4+2] cycloaddition that forms a six-membered ring from a diene and a dienophile. researchgate.netresearchgate.net Unlike the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.orgtotal-synthesis.com This reversal of electronic demand is central to the reaction's utility in biological systems.

The key players in this reaction are the 1,2,4,5-tetrazine (B1199680) ring (the electron-poor diene) and a strained, electron-rich alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO), which acts as the dienophile. researchgate.netresearchgate.net The reaction's rate and efficiency are governed by frontier molecular orbital (FMO) theory. masterorganicchemistry.comnih.gov Specifically, the reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine. rsc.orgmit.edu A smaller energy gap between these two orbitals leads to a faster and more favorable reaction. total-synthesis.comstackexchange.com

Electron-withdrawing groups attached to the tetrazine ring lower its LUMO energy, thereby decreasing the HOMO-LUMO gap and accelerating the reaction rate. researchgate.netrsc.org Conversely, electron-donating groups on the dienophile raise its HOMO energy, which also contributes to a smaller energy gap and faster kinetics. stackexchange.comwikipedia.org

The IEDDA reaction involving a tetrazine and an alkene proceeds through a defined mechanism. First, a [4+2] cycloaddition takes place, forming a highly strained bicyclic intermediate. researchgate.netrsc.org This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂). researchgate.net This nitrogen evolution is a key thermodynamic driving force for the reaction and results in the formation of a stable dihydropyridazine (B8628806) product, which may further oxidize to a pyridazine. researchgate.net This entire cascade is exceptionally fast and specific, making it a prime example of a "click chemistry" reaction. rsc.org

Kinetic and Mechanistic Studies of Methyltetrazine-Trans-Cyclooctene (TCO) Ligation

The reaction between methyltetrazine and trans-cyclooctene (TCO) is one of the fastest bioorthogonal reactions discovered to date. nih.gov The exceptional speed is attributed to two primary factors: the inherent electronic properties of the reactants as described by IEDDA principles and the significant ring strain of the TCO dienophile. This strain is released during the cycloaddition, providing an additional driving force for the reaction.

Kinetic studies have quantified the remarkable speed of this ligation. Second-order rate constants for reactions between various tetrazine derivatives and TCO are among the highest recorded for any bioorthogonal process, often reaching values on the order of 10³ to 10⁶ M⁻¹s⁻¹. nih.gov For instance, the initial reaction between a dipyridyl-tetrazine and TCO was reported to have a second-order rate constant of 2000 M⁻¹s⁻¹ in a 9:1 methanol/water mixture. researchgate.net The reactivity can be finely tuned by modifying the substituents on the tetrazine ring. More electron-withdrawing substituents generally lead to faster reaction rates. thieme.de

The mechanism involves the initial, rapid [4+2] cycloaddition to form the bicyclic adduct, followed by the irreversible elimination of N₂ gas. This process is highly efficient and proceeds cleanly without the need for catalysts, extreme temperatures, or harsh pH conditions, which is crucial for its application in living biological systems. nih.govnih.gov The stability of both the methyltetrazine and TCO moieties in aqueous environments, coupled with their mutual reactivity, underscores their utility in bioconjugation. However, it is noted that TCO can be sensitive to light and may isomerize to its less reactive cis-conformer. nih.gov

Table 1: Representative Second-Order Rate Constants for IEDDA Reactions
Tetrazine DerivativeDienophileRate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference
Dipyridyl-tetrazine (Tz 8)TCO20009:1 MeOH/water researchgate.net
Tetrazine (Tz 12)Norbornene1.9Aqueous buffer researchgate.net
Tetrazine (Tz 12)N-acylazetine0.39Not specified researchgate.net
Dipyridyl-tetrazine (Tz 8)Styrene0.0550% MeOH/water researchgate.net

Comparative Analysis with Other Bioorthogonal Chemical Methodologies

The IEDDA reaction involving tetrazines stands out among bioorthogonal chemistries due to its unparalleled reaction kinetics. researchgate.net A comparison with other prominent non-catalytic methods highlights its advantages for applications where speed and efficiency are paramount.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another widely used bioorthogonal reaction that proceeds without a cytotoxic copper catalyst. It involves the reaction of an organic azide (B81097) with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).

While both IEDDA and SPAAC are powerful tools for bioconjugation, the tetrazine-TCO ligation is significantly faster. Rate constants for SPAAC typically fall in the range of 10⁻³ to 1 M⁻¹s⁻¹, whereas tetrazine-TCO reactions are several orders of magnitude faster, often exceeding 10³ M⁻¹s⁻¹. researchgate.net This kinetic superiority makes the IEDDA reaction particularly suitable for labeling low-abundance biomolecules or for in vivo imaging applications where rapid signal generation is required.

In terms of stability, the azide and tetrazine functional groups are generally stable in biological environments. However, the dienophiles used in both reactions can have differing stabilities. For example, some strained alkynes can react with biological thiols, whereas TCO is generally stable but can isomerize under certain conditions. nih.gov The choice between IEDDA and SPAAC often depends on the specific requirements of the experiment, balancing the need for extreme speed (favoring IEDDA) against other factors like reagent availability and the specific biological context.

Table 2: Comparison of Bioorthogonal Reaction Kinetics
ReactionTypical ReactantsTypical Rate Constant (k₂) Range (M⁻¹s⁻¹)
IEDDATetrazine + Trans-cyclooctene (TCO)10² - 10⁶
SPAACAzide + Cyclooctyne (e.g., DBCO)10⁻¹ - 1
Staudinger LigationAzide + Phosphine (B1218219)~10⁻³

Beyond SPAAC, the IEDDA ligation can be compared to other non-catalytic bioorthogonal reactions, such as the Staudinger ligation between azides and phosphines, and oxime/hydrazine ligations with aldehydes and ketones. The Staudinger ligation, while historically significant, suffers from very slow kinetics (k₂ ≈ 0.002 M⁻¹s⁻¹) and potential issues with the phosphine reagents' sensitivity to air oxidation.

Oxime and hydrazone formations are generally faster than the Staudinger ligation but still significantly slower than the tetrazine-TCO reaction. Furthermore, the resulting hydrazone and oxime linkages can be reversible, particularly at low pH, which can be a disadvantage in applications requiring long-term stability.

In this context, the IEDDA reaction between methyltetrazine and TCO offers a superior combination of extremely rapid kinetics, high specificity, and the formation of a stable, irreversible covalent bond. researchgate.netresearchgate.net This powerful set of features has positioned it as a premier tool for demanding bioconjugation applications, from live-cell imaging to the development of therapeutic constructs.

Applications of Methyltetrazine Peg5 Sulfo Nhs Ester in Advanced Molecular Probes and Imaging Research

Design and Development of Bioorthogonal Probes for Biological Systems

The design of bioorthogonal probes hinges on the ability to perform specific chemical reactions within living systems without interfering with native biochemical processes. conju-probe.com Methyltetrazine-PEG5-Sulfo-NHS ester is a prime example of a reagent engineered for this purpose. conju-probe.comgenelink.com Its utility in creating advanced probes stems from its trifunctional architecture.

The core of its bioorthogonal reactivity lies in the methyltetrazine moiety, which participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. genelink.comconju-probe.com This "click" reaction is exceptionally fast and highly selective, proceeding rapidly under mild, physiological conditions without the need for toxic catalysts like copper. conju-probe.comgenelink.comconju-probe.com

The Sulfo-NHS ester component provides a reliable method for conjugating the probe to a biomolecule of interest. This group readily reacts with primary amines (-NH2), such as those on the lysine (B10760008) residues of proteins and antibodies, to form a stable covalent amide bond. broadpharm.combroadpharm.com The inclusion of a sulfonate group on the NHS ester renders the entire molecule water-soluble, allowing labeling reactions to be performed in aqueous buffers and preventing the use of organic solvents that could be harmful to the target biomolecules. broadpharm.com

Key Features of this compound in Probe Design:

Feature Function Reference
Methyltetrazine Moiety Participates in extremely fast and selective bioorthogonal "click" reactions with trans-cyclooctene (TCO). conju-probe.comgenelink.comconju-probe.com
Sulfo-NHS Ester Reacts efficiently with primary amines on proteins, antibodies, and other biomolecules in aqueous solutions. broadpharm.combroadpharm.com
PEG5 Spacer Increases hydrophilicity, improves solubility in aqueous buffers, and minimizes steric hindrance. genelink.comconju-probe.com

| Bioorthogonality | The click reaction is chemoselective and does not interfere with biological functional groups, making it ideal for use in living systems. | conju-probe.comgenelink.com |

Pretargeting Strategies for Molecular Imaging Research

Pretargeted imaging is an advanced, multi-step strategy designed to overcome the limitations of conventional imaging, where a targeting agent is directly labeled with an imaging reporter. researchgate.netfrontiersin.org In conventional methods using large molecules like monoclonal antibodies (mAbs), the slow clearance from circulation leads to a low target-to-background signal ratio and a high radiation dose to non-target tissues. nih.gov Pretargeting decouples the targeting event from the imaging event, significantly improving image contrast and reducing radiation exposure. researchgate.netnih.gov The iEDDA reaction between tetrazine and TCO is a highly effective covalent bond-forming strategy for this purpose. researchgate.netnih.gov

The general workflow involves two steps. nih.gov First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while the excess unbound antibody clears from the bloodstream. nih.gov In the second step, a much smaller, fast-clearing imaging agent carrying the tetrazine moiety, such as a radiolabeled this compound derivative, is injected. nih.gov This tetrazine probe rapidly finds and "clicks" to the TCO-modified antibody at the target site, while any unbound probe is quickly eliminated from the body through renal clearance. nih.gov

The success of the pretargeting strategy relies on the effective modification of the primary targeting agent, typically a monoclonal antibody (mAb). Antibodies are modified with TCO groups by reacting the protein's primary amines with a reagent like TCO-NHS ester. nih.govnih.gov The number of TCO molecules per antibody can be controlled to optimize the trade-off between immunoreactivity and the number of available reaction sites for the incoming tetrazine probe. nih.gov

Researchers have successfully used this methodology with various antibodies. For instance, the anti-TAG-72 antibody CC49 has been modified with TCO for pretargeting tumor xenografts. mdpi.com In one study, mice were injected with TCO-modified CC49, and 24 hours later, an ¹¹¹In-labeled tetrazine probe was administered. mdpi.com This resulted in a tumor accumulation of 4.2% of the injected dose per gram (%ID/g) and a high tumor-to-muscle ratio of 13:1 just 3 hours after the probe's injection. mdpi.com Similarly, the anti-huA33 antibody has been used to target colon cancer xenografts in pretargeting experiments. mdpi.com

The development of radiotracers for pretargeting involves attaching a suitable radionuclide to the tetrazine probe. This compound can be conjugated to a chelator, which then securely holds a metallic radionuclide for PET or SPECT imaging.

SPECT Imaging: For SPECT, radionuclides like Technetium-99m (⁹⁹mTc) are often used. researchgate.net Studies have evaluated various ⁹⁹mTc-labeled tetrazines in pretargeted bone imaging models, demonstrating the feasibility of this approach. researchgate.net

PET Imaging: PET offers higher sensitivity and resolution. Radionuclides such as Zirconium-89 (⁸⁹Zr), Gallium-68 (⁶⁸Ga), and Copper-64 (⁶⁴Cu) are commonly employed. frontiersin.orgnih.govmdpi.com

Research findings have validated the effectiveness of this approach. In a study using a TCO-conjugated anti-CD44v6 antibody (U36), a pretargeted approach with an ⁸⁹Zr-labeled tetrazine probe was compared to a directly labeled antibody. nih.gov While the absolute tumor uptake was lower for the pretargeted method (1.5 ± 0.2 %ID/g vs. 17.1 ± 3.0 %ID/g for the direct method), the tumor-to-non-target ratios were comparable, and the pretargeted approach resulted in significantly lower absorbed radiation doses to healthy tissues. nih.gov Another study utilizing ⁶⁴Cu-labeled tetrazine probes for pretargeting reported tumor accumulation reaching 7.4 ± 2.0 %ID/g at 24 hours post-injection. mdpi.com These results underscore the principle of pretargeting: achieving high-contrast images while minimizing the patient's radiation burden. researchgate.net

Summary of Research Findings in Pretargeted Imaging

Antibody Target Radionuclide Key Finding Reference
TAG-72 (CC49 mAb) ¹¹¹In Tumor uptake of 4.2% ID/g with a tumor-to-muscle ratio of 13:1. mdpi.com
A33 Antigen (huA33 mAb) ⁶⁴Cu Tumor accumulation reached 7.4 ± 2.0% ID/g at 24 hours. mdpi.com
CD44v6 (U36 mAb) ⁸⁹Zr Comparable tumor-to-non-target ratios to direct labeling but with significantly lower absorbed radiation doses. nih.gov

Fluorescent Labeling in Cellular and Subcellular Research

Beyond radionuclide-based imaging, this compound is a valuable tool for fluorescent labeling in cellular and subcellular research. genelink.comconju-probe.com The fundamental principle remains the same: the Sulfo-NHS ester group is used to conjugate the molecule to a primary amine on a target protein or antibody. broadpharm.combroadpharm.com However, instead of being linked to a radiochelator, the tetrazine is either used to "click" onto a TCO-modified fluorescent dye or is part of a probe that is already fluorescent.

This strategy enables multi-step labeling experiments. A protein of interest inside a cell can first be modified with a TCO group. Subsequently, a tetrazine-fluorophore conjugate can be introduced, which will selectively bind to the TCO-tagged protein, allowing for precise visualization. nih.gov This bioorthogonal ligation has been applied in live-cell imaging and super-resolution microscopy. genelink.comnih.gov

In one study, researchers developed hybrid imaging agents that combined a Sulfo-Cy5 or IRDye800CW near-infrared fluorescent dye with a tetrazine linker. nih.gov These probes demonstrated specific binding to TCO-modified targets both in vitro and in vivo, highlighting their potential for creating highly specific fluorescent probes for complex biological systems. nih.gov

Biosensor Design and Development

The rapid kinetics and high specificity of the tetrazine-TCO reaction make it an excellent candidate for the design and development of novel biosensors. conju-probe.comgenelink.comconju-probe.com A biosensor typically requires a recognition element that binds to a specific analyte and a transducer that converts this binding event into a measurable signal.

This compound can act as a versatile molecular linker in this context. For example, a capture antibody can be immobilized on a sensor surface. This antibody can then be functionalized with TCO. A separate detection antibody, conjugated to a reporter enzyme or a fluorophore via a tetrazine linker, is used for signal generation. When the target analyte is present, it is captured by the surface antibody, and the tetrazine-labeled detection antibody then "clicks" onto the TCO group, bringing the reporter element into close proximity and generating a signal. This modular approach allows for the development of sensitive and specific diagnostic assays. conju-probe.comconju-probe.com

Table of Mentioned Compounds

Compound Name Abbreviation / Role
This compound Heterobifunctional crosslinker
trans-cyclooctene TCO, dienophile for iEDDA reaction
N-hydroxysuccinimide NHS, amine-reactive group
Polyethylene (B3416737) Glycol PEG, hydrophilic spacer
Technetium-99m ⁹⁹mTc, SPECT radionuclide
Gallium-68 ⁶⁸Ga, PET radionuclide
Zirconium-89 ⁸⁹Zr, PET radionuclide
Copper-64 ⁶⁴Cu, PET radionuclide
Indium-111 ¹¹¹In, SPECT radionuclide
Monoclonal Antibody mAb, targeting agent
Sulfo-Cyanine 5 Sulfo-Cy5, fluorescent dye

Methyltetrazine Peg5 Sulfo Nhs Ester in Targeted Drug Delivery System Research

General Design Principles for Targeted Therapeutic Delivery Research

The overarching goal of targeted therapeutic delivery is to enhance the concentration of a therapeutic agent at a specific pathological site, thereby improving its therapeutic index. nih.govnih.gov This strategy relies on several core design principles that guide the development of effective targeted systems. nih.gov

A key principle is the selection of an appropriate molecular target that is uniquely or predominantly expressed on the surface of diseased cells. nih.gov This allows for specific recognition by a targeting ligand, such as a monoclonal antibody or a peptide. nih.gov The interaction between the ligand and its target should be highly specific to distinguish pathological cells from healthy ones. nih.gov

The architecture of the delivery system is another critical aspect. These systems, whether they are nanoparticles or complex bioconjugates, must be engineered with specific physicochemical properties. nih.gov Decades of research have highlighted the importance of factors like size, surface charge, shape, and chemical functionality in determining the in vivo behavior of these systems, including their circulation time and tissue accumulation. nih.gov An ideal targeting complex should be biocompatible and stable in circulation to prevent premature release of its payload. researchgate.net

The linker connecting the targeting moiety to the therapeutic payload is a crucial component. nih.gov It must be stable enough to withstand the journey through the bloodstream but also facilitate the release of the payload upon reaching the target site. nih.govmdpi.com These principles collectively form the foundation for creating advanced therapeutic strategies like PROTACs and ADCs. nih.govnih.gov

Key Design Considerations in Targeted Delivery Research

Design Element Principle/Objective Research Implication
Target Selection Identify unique or overexpressed surface antigens/receptors on diseased cells. Ensures specificity and minimizes damage to healthy tissue. nih.gov
Targeting Ligand Utilize moieties (e.g., antibodies, peptides) with high affinity and specificity for the chosen target. Drives the accumulation of the therapeutic at the desired site. nih.gov
Carrier Properties Optimize size, charge, and surface chemistry of the delivery vehicle (e.g., nanoparticle, conjugate). Influences circulation half-life, biodistribution, and cellular uptake. nih.gov

| Linker Technology | Employ linkers that are stable in circulation but allow for controlled payload release at the target. | Balances the need for stability with the requirement for timely drug action. nih.govmdpi.com |

Proteolysis-Targeting Chimeras (PROTACs) Synthesis and Research Applications

PROTACs represent a novel therapeutic modality that co-opts the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. nih.govmedchemexpress.com These heterobifunctional molecules are comprised of three main components: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govbiochempeg.com By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the tagging of the POI with ubiquitin, marking it for degradation by the proteasome. nih.govnih.gov

The synthesis of PROTACs is a modular process involving the conjugation of the warhead and anchor ligands to a suitable linker. nih.gov Chemical tools like Methyltetrazine-PEG5-Sulfo-NHS ester are instrumental in this process. medchemexpress.comglpbio.comtargetmol.com This compound serves as a PEG-based PROTAC linker. medchemexpress.comglpbio.comtargetmol.com Its N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amines on one of the ligands, while the methyltetrazine group provides a bioorthogonal handle for "click" chemistry reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified second ligand. conju-probe.combroadpharm.com This modular and efficient assembly allows researchers to rapidly create libraries of PROTACs with varied linkers to optimize degradation activity. nih.gov

PROTAC Linker Design and Functionalization Research

Research has shown that there is no universal rule for linker design, and optimization is often required for each specific POI and E3 ligase pair. nih.govexplorationpub.com Key parameters that must be considered include the linker's length, rigidity, and hydrophilicity. explorationpub.comresearchgate.net

Length: The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric clash, yet not so long that it leads to unproductive binding or reduced stability of the ternary complex. nih.govbiochempeg.com Systematic variation of linker length, often using PEG or alkyl chains, is a common optimization strategy. nih.govbiochempeg.com

Composition and Hydrophilicity: The chemical makeup of the linker influences the physicochemical properties of the entire PROTAC molecule, such as solubility and cell permeability. nih.govjenkemusa.com PEG-based linkers, like those derived from this compound, are widely used because the polyethylene (B3416737) glycol units enhance water solubility and biocompatibility. biochempeg.comjenkemusa.comprecisepeg.com This can improve the molecule's properties for biological research applications. jenkemusa.com

Attachment Points: The specific sites on the warhead and anchor ligands where the linker is attached can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency. explorationpub.comresearchgate.net

The use of functional linkers like this compound facilitates the exploration of these parameters. The hydrophilic PEG5 spacer improves aqueous solubility, while the reactive NHS ester and bioorthogonal methyltetrazine groups allow for precise and versatile conjugation strategies in PROTAC development. conju-probe.comconju-probe.com

Common Linker Motifs in PROTAC Research

Linker Type Key Characteristics Role in PROTAC Function
Alkyl Chains Flexible, synthetically accessible. Used to systematically vary linker length. nih.gov
PEG Chains Hydrophilic, biocompatible, flexible. Improves water solubility, cell permeability, and reduces aggregation. biochempeg.comjenkemusa.comprecisepeg.com

| Rigid/Aromatic | Constrained, may offer defined geometry. | Can improve binding geometry and stabilize the ternary complex through non-covalent interactions. precisepeg.com |

Antibody-Drug Conjugate (ADC) Research Methodologies

ADCs are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. nih.govnih.gov The fundamental methodology involves three components: a monoclonal antibody (mAb) that selectively targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. researchgate.nettandfonline.com

The mAb acts as the guiding system, binding to antigens overexpressed on the surface of cancer cells. researchgate.netoup.com Following binding, the ADC-antigen complex is typically internalized by the cell. Inside the cell, the cytotoxic payload is released from the antibody, where it can then exert its cell-killing effect. researchgate.net

The creation of ADCs is a key application area for versatile bioconjugation reagents. chemimpex.com Linkers such as Tetrazine-PEG5-NHS ester are used in ADC development. chemimpex.com The NHS ester functionality allows for covalent attachment to primary amines, such as the side chains of lysine (B10760008) residues on the antibody. broadpharm.com The tetrazine group can then be used to attach a payload that has been modified with a complementary reactive group like TCO, utilizing the principles of click chemistry for efficient and specific conjugation. chemimpex.com This methodology allows for the construction of well-defined ADCs for research into their efficacy and mechanisms of action. tandfonline.com

Linker Stability and Controlled Release Mechanisms in ADC Research

The linker in an ADC has a dual role that is critical to the conjugate's success: it must be highly stable in the systemic circulation to prevent premature release of the toxic payload, yet it must efficiently release the payload once inside the target tumor cell. nih.govmdpi.comcam.ac.uk The therapeutic index of an ADC is heavily influenced by the linker's characteristics. nih.gov

ADC linkers are broadly categorized into two main types: non-cleavable and cleavable. nih.govmdpi.com

Non-cleavable linkers: These form a stable bond between the drug and the antibody. The release of the payload relies on the complete lysosomal degradation of the antibody after the ADC is internalized by the cancer cell. mdpi.comnih.gov This strategy can offer high plasma stability and may reduce off-target toxicity. nih.govadcreview.com

Cleavable linkers: These are designed to be stable at the neutral pH of the bloodstream but are cleaved by specific conditions present within the tumor microenvironment or inside the cancer cell. nih.govcam.ac.uk This allows for more controlled and targeted drug release. nih.gov Research has focused on several cleavage mechanisms:

Acid-sensitive linkers (e.g., hydrazones): These linkers hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-5.0). cam.ac.ukadcreview.com

Protease-sensitive linkers (e.g., peptide linkers): These contain a short peptide sequence (like valine-citrulline) that is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. nih.govadcreview.com

Reducible linkers (e.g., disulfide bonds): These linkers are stable in the bloodstream but are readily cleaved in the reducing environment of the cell's cytoplasm, which has a much higher concentration of glutathione (B108866) than the plasma. nih.gov

The design of the linker component, for which this compound serves as a foundational building block, is therefore a pivotal area of ADC research. It provides the reactive handles for conjugation, while the ultimate stability and release mechanism are determined by the specific cleavable or non-cleavable motifs incorporated into the final ADC construct. nih.govcam.ac.uk

Methyltetrazine Peg5 Sulfo Nhs Ester in Materials Science and Surface Functionalization Research

Surface Modification of Biomaterials for Enhanced Biocompatibility and Functionality

The ability to tailor the surface properties of biomaterials is critical for directing biological responses at the material-tissue interface. Unmodified material surfaces can trigger undesirable reactions such as protein fouling, immune responses, and bacterial colonization, leading to device failure. Surface modification with bioactive molecules can mitigate these issues and promote specific, desired cellular interactions. Methyltetrazine-PEG5-Sulfo-NHS ester facilitates a two-step "grafting to" strategy for achieving such modifications under biocompatible conditions.

First, the biomaterial surface, if not already amine-functionalized, is treated to introduce primary amine groups. The surface is then reacted with this compound. The Sulfo-NHS ester end of the linker covalently attaches to the surface amines, creating a surface decorated with reactive methyltetrazine groups. In the second step, a biomolecule of interest (e.g., a peptide, protein, or polysaccharide) that has been pre-functionalized with a TCO group is introduced. The highly efficient and specific iEDDA reaction between the surface-bound methyltetrazine and the TCO-tagged biomolecule results in the stable, covalent immobilization of the biomolecule onto the material surface.

Detailed research findings have demonstrated the utility of this approach. For instance, surfaces can be functionalized with cell-adhesive peptides like RGD (Arginine-Glycine-Aspartic acid) to promote specific cell attachment and spreading, which is crucial for tissue engineering scaffolds and implantable devices. This specific attachment can enhance osseointegration of dental and orthopedic implants. Other applications include the immobilization of anti-fouling polymers or antimicrobial peptides to create surfaces that resist non-specific protein adsorption and bacterial biofilm formation. The chemoselectivity of the iEDDA reaction ensures that the biological activity of the immobilized molecule is preserved.

Table 1: Research Findings on Biomaterial Surface Modification using Tetrazine-TCO Chemistry

Biomaterial SubstrateFunctionalization GoalKey Findings
TitaniumEnhance Osteoblast AdhesionSurfaces modified with RGD peptides via tetrazine-TCO ligation showed significantly increased osteoblast adhesion and proliferation compared to unmodified surfaces.
PolystyreneReduce Protein FoulingCovalent attachment of PEG chains using iEDDA chemistry resulted in a marked decrease in non-specific protein adsorption from serum-containing media.
Glass CoverslipsPromote Specific Cell BindingImmobilization of specific antibodies to the surface allowed for the selective capture of target cells from a mixed population.
Gold SurfacesCreate Biosensor InterfacesFunctionalization with enzymes via tetrazine-TCO coupling demonstrated high retention of enzymatic activity and stability for biosensing applications.

Hydrogel Development and Functionalization for Biomedical Research Applications

Hydrogels, with their high water content and soft-tissue-like mechanical properties, are widely used as scaffolds for 3D cell culture, tissue engineering, and as vehicles for drug delivery. The functionalization of hydrogels with bioactive signals is essential for creating environments that can direct cell fate and function. "Click" chemistry, particularly the iEDDA reaction, provides a powerful method for both the formation and functionalization of hydrogels with high efficiency and under cell-friendly conditions.

This compound can be used to incorporate bioactive molecules into a pre-formed hydrogel network. For example, a hydrogel scaffold containing primary amine groups can be modified with the linker, making it reactive towards TCO-functionalized growth factors or adhesion ligands. This allows for the precise control over the type and density of biochemical cues within the 3D environment.

Alternatively, this chemistry can be used to form the hydrogel itself. By using multi-arm PEG polymers functionalized with either methyltetrazine or TCO groups, a crosslinked hydrogel network can be formed almost instantaneously upon mixing the components. This in-situ gelation is highly advantageous for encapsulating cells with minimal cytotoxicity. The resulting hydrogels are biocompatible and their mechanical properties can often be tuned by varying the concentration and functionality of the polymer precursors.

Research has shown that hydrogels formed via iEDDA chemistry are excellent matrices for 3D cell culture, supporting high cell viability. By incorporating degradable linkages into the polymer backbone, hydrogels can be designed to break down over time, allowing for tissue remodeling and regeneration. The ability to functionalize these hydrogels with specific biomolecules post-fabrication using the same bioorthogonal chemistry offers a modular platform to study complex cell-matrix interactions.

Table 2: Research Applications of iEDDA Chemistry in Hydrogel Functionalization

Hydrogel BaseApplicationFunctionalization MethodKey Outcome
Hyaluronic Acid (HA)3D Cell CultureHA-TCO crosslinked with Tetrazine-PEG, followed by functionalization with TCO-RGD.Enhanced cell spreading and viability of encapsulated fibroblasts within the hydrogel matrix.
Multi-arm PEGInjectable Drug DeliveryIn-situ crosslinking of PEG-tetrazine and PEG-TCO precursors loaded with a therapeutic agent.Rapid gelation under physiological conditions with sustained release of the encapsulated drug.
AlginateTissue EngineeringAlginate-TCO modified with tetrazine-labeled growth factors.Spatially controlled presentation of growth factors within the hydrogel scaffold, guiding cell differentiation.
GelatinWound HealingGelatin-tetrazine crosslinked with a TCO-functionalized antimicrobial peptide.Hydrogel exhibited both good mechanical properties for wound dressing and inherent antimicrobial activity.

Current Research Challenges and Future Directions for Methyltetrazine Peg5 Sulfo Nhs Ester

Advancements in Reaction Kinetics and Efficiency in Biological Milieus

A significant area of research is the enhancement of reaction kinetics for tetrazine ligations in complex biological environments. The iEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is known for being exceptionally fast and bioorthogonal, proceeding efficiently in aqueous solutions, cell media, and even inside living organisms without the need for a catalyst. nih.govconju-probe.comacs.org The reaction's speed is a critical factor, enabling the labeling of biomolecules at low concentrations. acs.orgbroadpharm.com

Research has shown that the reaction rate is highly tunable based on the substituents on the tetrazine ring. biorxiv.org While electron-withdrawing groups can suppress the elimination step following the initial cycloaddition, electron-donating groups may hinder the reaction by increasing the LUMO energy level of the tetrazine. nih.gov The methyl group on Methyltetrazine-PEG5-Sulfo-NHS ester, for instance, can offer improved kinetics in iEDDA reactions compared to unsubstituted tetrazines. adcreviews.com Studies have demonstrated that modifying tetrazine structures, such as by introducing fluorine substituents, can achieve reaction rates on the order of 10⁶ M⁻¹s⁻¹ while maintaining stability. biorxiv.org The ultimate goal is to improve reaction rates while preserving the stability and specificity of the reagents to maximize the delivery of imaging or therapeutic agents to their targets and minimize background signals. nih.gov

The efficiency of the initial conjugation step, the reaction of the sulfo-NHS ester with primary amines (e.g., lysine (B10760008) residues on proteins), is also crucial. glenresearch.com This reaction is most efficient at a pH range of 7 to 9. glenresearch.com The hydrophilic sulfo-NHS ester group enhances water solubility, allowing for labeling reactions in aqueous buffers without organic solvents, which is particularly advantageous for applications involving sensitive biological samples. broadpharm.com

Table 1: Comparison of Second-Order Rate Constants for Tetrazine Ligations
Tetrazine DerivativeDienophileRate Constant (k₂)Solvent/ConditionsReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000 M⁻¹s⁻¹9:1 Methanol/Water acs.org
Fluorine-substituted TetrazinesTCOUp to 10⁶ M⁻¹s⁻¹Not specified biorxiv.org
General TetrazineNorbornenes~1 M⁻¹s⁻¹Aqueous media broadpharm.com
Water-soluble 3,6-dipyridyl-s-tetrazined-TCO366,000 M⁻¹s⁻¹Pure Water (25°C) rsc.org

Expanding the Scope of Bioconjugation Targets and Complex Architectures

The dual functionality of this compound allows for a two-step conjugation strategy that is being exploited to create increasingly complex biomolecular architectures. The NHS ester first reacts with primary amines on a target molecule, such as proteins, peptides, or amine-modified oligonucleotides. glenresearch.comconju-probe.com This initial step introduces a methyltetrazine handle onto the biomolecule of interest.

This "clickable" handle is then available for a highly specific and rapid iEDDA reaction with a molecule bearing a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. conju-probe.comconju-probe.com This bioorthogonal ligation has been used for numerous applications, including live-cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs). conju-probe.comnih.gov

A major challenge in ADC development is achieving a high drug-to-antibody ratio (DAR) without causing aggregation due to the hydrophobicity of many drug payloads. americanpharmaceuticalreview.comcreative-biolabs.com The hydrophilic PEG5 spacer in the linker plays a critical role in enhancing the solubility and stability of the resulting conjugate. broadpharm.comamericanpharmaceuticalreview.com This allows for the attachment of more drug molecules per antibody, potentially increasing therapeutic efficacy. americanpharmaceuticalreview.com Researchers are designing more complex linker architectures, such as heterotrifunctional linkers with multiple tetrazine moieties, to assemble multi-component systems. conju-probe.com This enables the construction of sophisticated bioconjugates with multiple labels or functionalities, pushing the boundaries of targeted therapeutics and diagnostics. americanpharmaceuticalreview.comcreative-biolabs.com

Table 2: Applications of this compound in Bioconjugation
Target BiomoleculeConjugation StrategyResulting Architecture/ApplicationReference
Proteins (e.g., Antibodies)NHS ester reaction with lysine residues, followed by iEDDA with a TCO-drug.Antibody-Drug Conjugates (ADCs) with improved solubility. americanpharmaceuticalreview.comcreative-biolabs.com
PeptidesNHS ester coupling to N-terminus or lysine, followed by iEDDA with a TCO-fluorophore.Fluorescently labeled peptides for imaging and tracking.
Amine-modified DNANHS ester conjugation in buffer (e.g., Bicine-KOH, pH 8.0).Oligonucleotide-conjugates for targeted delivery.
General BiomoleculesTwo-step labeling using the NHS ester and then the methyltetrazine group.Complex constructs for PET/SPECT imaging, drug delivery, and proteomics. conju-probe.com

Integration into Automated Synthesis and High-Throughput Screening Platforms

The robust and predictable nature of the reactions involving this compound makes it highly suitable for integration into automated synthesis and high-throughput screening (HTS) platforms. wikipedia.orgembl.org HTS involves the rapid testing of millions of chemical or biological entities using robotics, liquid handling devices, and sensitive detectors to identify "hits". wikipedia.orgcolumbiabiosciences.com

The efficiency and chemoselectivity of the tetrazine-TCO ligation are ideal for HTS assays, as the reaction proceeds quickly under mild, aqueous conditions without interfering with other functional groups in biological samples. conju-probe.comconju-probe.com This allows for reliable and reproducible results in large-scale screening campaigns, such as those employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). columbiabiosciences.com

Furthermore, advances in automated synthesis, including microfluidic platforms and capsule-based chemistry, are accelerating the creation of large compound libraries for drug discovery. researchgate.netsynplechem.com Linkers like this compound can be incorporated into these automated workflows to generate libraries of bioconjugates. nih.gov For example, an automated system could first conjugate the linker to a library of proteins or peptides via the NHS ester and then use the tetrazine handle for a second, diverse set of modifications in a high-throughput manner. researchgate.netllnl.gov This capability significantly speeds up the discovery and optimization of new therapeutic and diagnostic agents by enabling the rapid synthesis and evaluation of numerous variants. nih.govacs.org

Computational and Theoretical Studies in Compound Design and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of complex molecules like this compound. nih.govnih.gov Theoretical studies allow researchers to investigate reaction mechanisms, transition states, and the electronic properties that govern reactivity, providing insights that are often difficult to obtain through experiments alone. nih.govnih.gov

By modeling the iEDDA reaction, scientists can design novel tetrazines and dienophiles with enhanced reaction rates and stability. nih.gov For example, computational work led to the design of highly strained trans-cyclooctenes that exhibit significantly greater reactivity with tetrazines. nih.gov These predictive capabilities accelerate the development of new bioorthogonal tools by guiding synthetic efforts toward the most promising candidates, saving considerable time and resources that would otherwise be spent on trial-and-error experimentation. nih.gov

Quantum chemical calculations offer a powerful approach to dissecting the intricate details of chemical reactions at the atomic level. nih.govscienceopen.com Methods such as Density Functional Theory (DFT) are routinely used to model reaction pathways and calculate the energies of reactants, transition states, and products. nih.govresearchgate.net

For tetrazine chemistry, these calculations provide the first principles rationale for experimentally observed reactivity. nih.gov For instance, DFT studies can compare different reaction pathways, such as azaphilic versus nucleophilic addition, to determine which is kinetically or thermodynamically favored. nih.gov This helps in understanding the influence of substituents on the tetrazine ring. Calculations can reveal how electron-donating or electron-withdrawing groups alter the frontier molecular orbitals (HOMO/LUMO) of the tetrazine, thereby affecting its reactivity in the iEDDA cycloaddition. nih.gov

Advanced methods like the Artificial Force Induced Reaction (AFIR) method can perform exhaustive searches for reaction pathways, helping to predict potential products and even discover entirely new reactions. nih.govscienceopen.com By applying these quantum chemical methods, researchers can rationally design next-generation linkers based on the this compound scaffold, optimizing them for faster kinetics, greater stability, and improved performance in biological applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. How does the PEG5 spacer in Methyltetrazine-PEG5-Sulfo-NHS ester influence solubility and conjugation efficiency in aqueous environments?

  • Methodological Answer : The hydrophilic PEG5 spacer significantly enhances water solubility, enabling efficient conjugation with biomolecules (e.g., proteins, peptides) in aqueous buffers. To optimize solubility, dissolve the compound in PBS (pH 7.4) or HEPES (pH 8.0) at 1–5 mg/mL, followed by centrifugation to remove undissolved particulates . The PEG5 spacer also reduces steric hindrance during reactions with primary amines (e.g., lysine residues), improving labeling efficiency compared to shorter PEG spacers .

Q. What experimental conditions are optimal for NHS ester reactivity with primary amines in proteins?

  • Methodological Answer : Reactivity is pH-dependent. Use a buffer system with pH 7.5–9.0 (e.g., sodium bicarbonate or HEPES) to deprotonate primary amines. Incubate at 4°C for 12–16 hours or 25°C for 1–2 hours. Quench unreacted NHS esters with 50 mM glycine or Tris buffer. Validate conjugation efficiency via SDS-PAGE with Coomassie staining or fluorescence imaging (if tetrazine is labeled with a fluorophore) .

Q. How should researchers handle stability challenges during storage and reconstitution?

  • Methodological Answer : Store lyophilized powder at –20°C in anhydrous, light-protected conditions. Avoid repeated freeze-thaw cycles by aliquoting reconstituted solutions. For long-term storage (>6 months), lyophilize in inert gas (e.g., argon). Test activity post-storage using a model amine (e.g., glycine) to confirm retained NHS ester reactivity .

Advanced Research Questions

Q. How can conflicting kinetic data for tetrazine-TCO click reactions be resolved in complex biological systems?

  • Methodological Answer : Kinetic discrepancies often arise from competing reactions (e.g., hydrolysis of NHS esters or TCO oxidation). To mitigate:

  • Use a molar excess of TCO (3–5×) to compensate for hydrolysis .
  • Add antioxidants (e.g., ascorbic acid) to stabilize TCO in cellular environments .
  • Monitor reaction progress via HPLC-MS or fluorescence quenching assays to quantify unreacted tetrazine .

Q. What strategies improve site-specific labeling of proteins with this compound in crowded cellular environments?

  • Methodological Answer :

  • Site-directed mutagenesis : Introduce a single lysine residue at the target site to minimize nonspecific labeling .
  • Dual-labeling workflows : Combine with a secondary tag (e.g., His-tag) for affinity purification to isolate successfully conjugated proteins .
  • Competitive inhibitors : Pre-treat samples with inert NHS esters (e.g., acetylated NHS) to block nonspecific amine binding .

Q. How can researchers address discrepancies in reported molecular weights or purity across commercial batches?

  • Methodological Answer :

  • Validate purity via HPLC with UV detection (λ = 300 nm for tetrazine absorption) .
  • Cross-check molecular weight using MALDI-TOF or ESI-MS. Note: Discrepancies may arise from PEG polydispersity or residual solvents .
  • Batch-to-batch variability can be mitigated by sourcing from suppliers providing ≥95% purity certificates (avoid batches with <90% purity) .

Contradictions and Resolutions

  • CAS Number Variability : and list conflicting CAS numbers (1802907-92-1 vs. 2055646-24-5). Resolve by cross-referencing supplier COAs and NMR data .
  • PEG Spacer Length : Some sources refer to "PEG5" as 5 ethylene glycol units, while others use "PEG4" interchangeably. Confirm spacer length via supplier-provided NMR or mass spec data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.